4-methyl-N-(4-methylpyridin-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
CAS No.:
Cat. No.: VC16368008
Molecular Formula: C15H14N4OS
Molecular Weight: 298.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14N4OS |
|---|---|
| Molecular Weight | 298.4 g/mol |
| IUPAC Name | 4-methyl-N-(4-methylpyridin-2-yl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C15H14N4OS/c1-10-5-6-16-12(9-10)18-14(20)13-11(2)17-15(21-13)19-7-3-4-8-19/h3-9H,1-2H3,(H,16,18,20) |
| Standard InChI Key | AEIBCQKSBOLMDC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC=C1)NC(=O)C2=C(N=C(S2)N3C=CC=C3)C |
Introduction
4-methyl-N-(4-methylpyridin-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound belonging to the class of thiazole derivatives. It features a thiazole ring, a pyrrole moiety, and a pyridine substituent, making it a heterocyclic compound with potential biological activities. The compound includes a carboxamide functional group, which is significant for its chemical reactivity and biological interactions.
Structural Features and Biological Significance
The structural uniqueness of this compound, with its combination of heterocyclic rings and functional groups, suggests potential for diverse biological activities. Thiazole derivatives are known for their high biological activity, including antimicrobial and antifungal properties . The presence of a pyrrole ring and a pyridine substituent further enhances its potential for interacting with biological systems.
| Compound Name | IUPAC Name | Key Features |
|---|---|---|
| 1-(4-Methylpyridin-2-YL)-1H-pyrrole | 1-(4-Methylpyridin-2-YL)-1H-pyrrole | Contains a pyrrole ring; lacks thiazole group |
| 2-(1H-Pyrrol-1-YL)-1,3-thiazole | 2-(1H-Pyrrol-1-YL)-1,3-thiazole | Similar thiazole structure but without the carboxamide |
| 4-Methylpyridine | 4-Methylpyridine | A simpler structure; serves as a precursor |
Synthetic Routes
The synthesis of 4-methyl-N-(4-methylpyridin-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions. While specific synthetic routes for this compound are not detailed in the available literature, thiazole derivatives often involve reactions such as condensation and cyclization processes using thiocarbamide or similar reagents .
Research Findings and Future Directions
Research on similar thiazole derivatives suggests that these compounds can be potent inhibitors of various enzymes and may exhibit significant biological activity . For instance, some thiazole derivatives have shown promise as 5-lipoxygenase inhibitors, which could be beneficial in treating inflammatory conditions . Further studies are needed to explore the specific biological activities and potential applications of 4-methyl-N-(4-methylpyridin-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide.
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